molecular formula C10H8BrClO2 B2500003 (1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid CAS No. 2227903-38-8

(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2500003
CAS No.: 2227903-38-8
M. Wt: 275.53
InChI Key: SFKAIFMMKOLJPD-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H8BrClO2 and its molecular weight is 275.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Bromophenol derivatives with a cyclopropyl moiety, including compounds related to the one , have shown effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. These inhibitors are significant in the treatment of diseases such as Alzheimer's, Parkinson's, and dementia (Boztaş et al., 2019).

Development of Practical Processes

  • The synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of therapeutic compounds like Ticagrelor, utilizes a similar cyclopropane structure. This process highlights the application of cyclopropane derivatives in the development of medical treatments (Guo et al., 2017).

Stereoselectivity in Synthesis

  • Research on the stereoselective cyclopropanation of α,β-unsaturated carboxylic acids using chiral auxiliaries demonstrates the importance of cyclopropane derivatives in creating specific configurations for chemical and pharmaceutical purposes (Vallgårda et al., 1994).

Synthesis of Potential Ethylene Inhibitors

  • The preparation of diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid, a potential inhibitor of ethylene biosynthesis, is another application demonstrating the utility of cyclopropane derivatives in agricultural and biochemical research (Wick et al., 1995).

Conformational Analysis

  • Studies on the absolute configurations of chiral cyclopropanes, including those similar to the compound , are crucial for understanding the molecular structures and behaviors that are fundamental in drug design and synthesis (Nishiyama et al., 1974).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems. This could involve binding to specific proteins, altering cell membrane properties, or a variety of other effects .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This can include toxicity information, flammability, reactivity, and environmental hazards .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis or use of the compound could be improved .

Properties

IUPAC Name

(1R,2R)-2-(5-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKAIFMMKOLJPD-POYBYMJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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